N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S3.CH4O3S/c1-4-30-16-15-20-23(17-30)36-27(24(20)26-28-21-9-7-8-10-22(21)35-26)29-25(32)18-11-13-19(14-12-18)37(33,34)31(5-2)6-3;1-5(2,3)4/h7-14H,4-6,15-17H2,1-3H3,(H,29,32);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJUBBQAYTWJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC)CC.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate is a complex organic compound recognized for its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features multiple heterocyclic structures, particularly a benzo[d]thiazole moiety known for diverse biological activities and a tetrahydrothieno[2,3-c]pyridine structure that enhances its pharmacological potential. The sulfonamide group linked to a benzamide core is crucial for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1) :
- APE1 is critical in DNA repair mechanisms. Compounds similar to the target compound have shown low micromolar activity against APE1, enhancing the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in cancer cells .
- Case Study : In a study involving HeLa cells, the compound potentiated cytotoxicity when combined with MMS, leading to increased accumulation of apurinic sites in the DNA .
-
Neuroprotective Effects :
- The benzothiazole scaffold has been associated with neuroprotective properties. Compounds with similar structures have been utilized in treatments for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) .
- Example : Riluzole, a benzothiazole derivative, demonstrates neuroprotective effects and has been effective in ALS treatment.
- Antimicrobial and Anti-inflammatory Activities :
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the benzothiazole and tetrahydrothieno structures significantly influence biological activity. For instance:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Riluzole | Benzothiazole derivative | Neuroprotective effects; used in ALS treatment |
| AZD3199 | Benzothiazole-based | Potential anti-cancer properties |
| 4-Methylpiperidine derivatives | Sulfonamide linkage | Antimicrobial and anti-inflammatory activities |
This table illustrates how variations in structure can lead to different pharmacological profiles .
The proposed mechanism involves the inhibition of APE1's endonuclease activity, which is essential for DNA repair. By disrupting this function, the compound may enhance the sensitivity of cancer cells to DNA-damaging agents. Additionally, the interaction with other cellular pathways may contribute to its therapeutic effects.
Scientific Research Applications
The biological activities of this compound can be categorized into several key areas:
Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)
APE1 plays a crucial role in DNA repair mechanisms. Compounds similar to this one have demonstrated low micromolar activity against APE1, enhancing the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in cancer cells.
Case Study : In HeLa cells treated with MMS, the compound significantly increased cytotoxicity by promoting the accumulation of apurinic sites in DNA, thus impairing cellular repair mechanisms.
Neuroprotective Effects
The benzothiazole scaffold is known for its neuroprotective properties. Compounds with similar structures have been utilized in treating neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).
Example : Riluzole, a derivative of benzothiazole, has shown neuroprotective effects and is used in ALS treatment.
Antimicrobial and Anti-inflammatory Activities
The compound exhibits potential antimicrobial and anti-inflammatory properties, making it a candidate for further research in these therapeutic areas.
Structure-Activity Relationships (SAR)
SAR studies indicate that modifications on the benzothiazole and tetrahydrothieno structures significantly influence biological activity. The following table summarizes key findings:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Riluzole | Benzothiazole derivative | Neuroprotective effects; used in ALS |
| AZD3199 | Benzothiazole-based | Potential anti-cancer properties |
| 4-Methylpiperidine derivatives | Sulfonamide linkage | Antimicrobial and anti-inflammatory activities |
These variations illustrate how structural modifications can lead to diverse pharmacological profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparator: N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)
- Structural Differences: 6-Substituent: Ethyl (target compound) vs. isopropyl (Compound 3). Benzamide Group: 4-(N,N-diethylsulfamoyl)benzamide (target) vs. acetamide (Compound 3). Counterion: Methanesulfonate (target) vs. none specified (Compound 3).
Key Findings:
The 4-(N,N-diethylsulfamoyl)benzamide group enhances solubility relative to Compound 3’s acetamide, possibly reducing off-target interactions .
APE1 Inhibition :
- Both compounds inhibit APE1 in the low µM range, critical for blocking BER and amplifying alkylating agent efficacy.
Pharmacokinetics :
- Compound 3 demonstrates robust brain exposure in mice, a trait likely shared by the target compound due to structural similarities .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazole core, followed by coupling with tetrahydrothieno[2,3-c]pyridine derivatives. Key steps include:
- Amidation : Reacting intermediates with activated benzoyl chlorides to form the sulfamoyl benzamide moiety.
- Salt Formation : Methanesulfonic acid is used to generate the methanesulfonate salt for improved solubility .
Optimization : - Temperature : Maintain 40–60°C during amidation to prevent side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate coupling steps .
Advanced: How can researchers resolve contradictory biological activity data between in vitro and in vivo assays?
Contradictions often arise due to pharmacokinetic variability or off-target interactions. Methodological approaches include:
- Metabolic Profiling : Use LC-MS/MS to identify metabolites affecting in vivo activity .
- Target Engagement Studies : Employ thermal shift assays or SPR (surface plasmon resonance) to confirm direct target binding .
- Dose-Response Refinement : Adjust dosing regimens based on PK/PD modeling to align in vitro IC50 values with in vivo efficacy .
Basic: Which analytical techniques are essential for characterizing purity and structural integrity?
- HPLC : Quantify purity (>95% typically required) using a C18 column and UV detection at 254 nm .
- NMR Spectroscopy : Confirm structural features (e.g., methanesulfonate proton signals at δ 2.8–3.2 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 612.18) .
Advanced: What strategies mitigate challenges in functional group reactivity during synthesis?
- Protecting Groups : Temporarily shield reactive amines (e.g., Boc-protection) during benzothiazole formation .
- Sequential Addition : Introduce sulfamoyl and methanesulfonate groups in separate steps to avoid cross-reactivity .
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Basic: How is the compound’s stability assessed under varying storage conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- HPLC Stability Indicating Methods : Track formation of impurities (e.g., hydrolysis of the sulfamoyl group) .
- Lyophilization : Improve long-term stability by storing as a lyophilized powder at -20°C .
Advanced: How can computational modeling guide the design of analogs with enhanced target specificity?
- Molecular Dynamics (MD) Simulations : Predict binding poses with biological targets (e.g., kinase domains) to identify key interactions .
- QSAR Modeling : Correlate structural features (e.g., diethylsulfamoyl substituents) with activity data to prioritize analogs .
- Docking Studies : Use Schrödinger Suite or AutoDock to screen virtual libraries for improved affinity .
Basic: What are the primary applications of this compound in drug discovery research?
- Target Validation : Probe for kinases or GPCRs due to its heterocyclic and sulfonamide motifs .
- Lead Optimization : Serve as a scaffold for modifying solubility (via methanesulfonate) or potency (via benzothiazole substitutions) .
Advanced: How should researchers address discrepancies in NMR spectral data during structural elucidation?
- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals in the tetrahydrothienopyridine region .
- Isotopic Labeling : Synthesize 13C-labeled intermediates to track carbon connectivity in complex spin systems .
- Crystallography : Obtain single-crystal X-ray data for unambiguous assignment of stereochemistry .
Basic: What solvent systems are optimal for recrystallization to achieve high purity?
- Mixed Solvents : Use ethanol/water (7:3 v/v) for gradual crystallization.
- Temperature Gradient : Cool from reflux to 4°C over 12 hours to minimize amorphous by-products .
Advanced: How can AI-driven tools enhance experimental design for this compound’s derivatives?
- Reaction Prediction : Utilize IBM RXN or Synthia to propose viable synthetic routes for novel analogs .
- Process Optimization : Implement machine learning (e.g., Bayesian optimization) to refine reaction parameters (e.g., solvent, catalyst loading) .
- Toxicity Prediction : Apply ADMET predictors (e.g., pkCSM) to prioritize derivatives with favorable safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
